molecular formula C22H26ClNO4S B2635008 Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate CAS No. 866150-05-2

Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate

Cat. No. B2635008
CAS RN: 866150-05-2
M. Wt: 435.96
InChI Key: GOZIJUKIJBIAGS-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr), which is involved in the repolarization of cardiac action potentials.

Scientific Research Applications

Anticancer Activity

The compound Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate shows promising applications in anticancer research. For instance, its derivatives, specifically propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, have been synthesized and evaluated as potential anticancer agents. These derivatives have exhibited strong anticancer activities relative to doxorubicin, a commonly used reference, in initial screenings (Rehman et al., 2018).

Antibacterial Activity

Additionally, the compound has been involved in synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These synthesized compounds showed moderate inhibitory activity against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Alzheimer's Disease Research

In Alzheimer's disease research, derivatives of Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate have been synthesized to evaluate new drug candidates. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, a key enzyme related to the disease, highlighting their potential utility in treating Alzheimer’s disease (Rehman et al., 2018).

Development and Scale-Up Synthesis

Research has also been conducted on the development and scale-up synthesis of related compounds, supporting preclinical and clinical studies. For example, the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, has been developed and scaled up, demonstrating the compound's significance in medicinal chemistry and drug development (Andersen et al., 2013).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4S/c1-3-28-21(25)22(29(26,27)20-10-8-19(23)9-11-20)12-14-24(15-13-22)16-18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZIJUKIJBIAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate

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